![molecular formula C18H27N3O4 B2975305 1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea CAS No. 2415487-50-0](/img/structure/B2975305.png)
1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist that was initially developed as a potential treatment for obesity and related metabolic disorders. The compound has also been studied for its potential therapeutic effects on addiction, anxiety, depression, and other psychiatric disorders.
Mecanismo De Acción
1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea acts as a selective antagonist at the cannabinoid CB1 receptor, which is widely distributed throughout the central nervous system and peripheral tissues. By blocking the effects of endogenous and exogenous cannabinoids on CB1 receptors, 1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea reduces the activation of the reward system and the associated food intake and drug-seeking behavior.
Biochemical and Physiological Effects:
1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has been shown to have several biochemical and physiological effects, including reduced food intake, body weight, and adiposity, as well as decreased drug-seeking behavior and withdrawal symptoms. The compound has also been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood, appetite, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea in laboratory experiments is its selectivity for the CB1 receptor, which allows for the specific modulation of the endocannabinoid system without affecting other neurotransmitter systems. However, the compound has several limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.
Direcciones Futuras
Future research on 1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea could focus on several areas, including the development of more potent and selective CB1 receptor antagonists, the investigation of the compound's effects on other neurotransmitter systems, and the exploration of its potential therapeutic effects on psychiatric disorders such as anxiety and depression. Additionally, studies could be conducted to investigate the potential use of 1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea as a tool for elucidating the role of the endocannabinoid system in various physiological and pathological conditions.
Métodos De Síntesis
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea involves several steps, including the reaction of 3,5-dimethoxyaniline with 1-(oxan-4-yl)pyrrolidine-3-carboxylic acid to form the corresponding amide. The amide is then converted to the corresponding urea by reaction with phosgene and ammonia. The final product is purified by column chromatography and characterized by spectroscopic methods.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has been extensively studied in preclinical and clinical settings for its potential therapeutic effects. The compound has been shown to block the effects of cannabinoids on the central nervous system, leading to reduced food intake, body weight, and adiposity in animal models of obesity. 1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction, suggesting its potential use as a treatment for substance abuse disorders.
Propiedades
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-23-16-9-14(10-17(11-16)24-2)20-18(22)19-13-3-6-21(12-13)15-4-7-25-8-5-15/h9-11,13,15H,3-8,12H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFREGPWPHQQPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2CCN(C2)C3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.